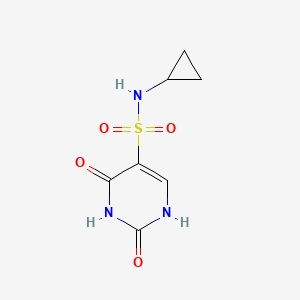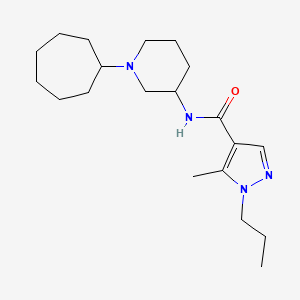![molecular formula C18H21N3O B6011960 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. It is commonly referred to as PEPAP, and it is a potent inhibitor of the dopamine transporter. This compound is of great interest to scientists due to its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
PEPAP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, PEPAP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity by modulating the levels of dopamine in the brain.
Biochemical and Physiological Effects:
PEPAP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone. PEPAP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPAP has several advantages for lab experiments. It has a high yield and purity, making it an ideal compound for research purposes. Additionally, PEPAP has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the dopamine system in the brain. However, PEPAP has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to measure accurately. Additionally, PEPAP is not water-soluble, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PEPAP. One potential direction is to investigate its potential as a treatment for drug addiction. PEPAP has been shown to reduce impulsivity, which is a significant risk factor for drug addiction. Additionally, PEPAP has been shown to reduce anxiety, which could be beneficial in the treatment of drug addiction. Another potential direction is to investigate the use of PEPAP in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of PEPAP on the brain and the potential for tolerance and dependence.
Métodos De Síntesis
The synthesis of 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone involves the reaction between 2-pyrrolidinone and 4-pyridinemethanamine. The reaction is catalyzed by a palladium catalyst, and the product is obtained through a series of purification steps. The yield of this synthesis method is high, and the purity of the product is also excellent.
Aplicaciones Científicas De Investigación
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. It has been shown to be effective in increasing dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone.
Propiedades
IUPAC Name |
1-(2-phenylethyl)-4-(pyridin-4-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-12-17(20-13-16-6-9-19-10-7-16)14-21(18)11-8-15-4-2-1-3-5-15/h1-7,9-10,17,20H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGLMFFHCSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6011968.png)